molecular formula C11H13ClO3 B1487775 4-(2-Chloro-4-methylphenoxy)butanoic acid CAS No. 40629-77-4

4-(2-Chloro-4-methylphenoxy)butanoic acid

Cat. No. B1487775
CAS RN: 40629-77-4
M. Wt: 228.67 g/mol
InChI Key: LCJRUFKEVHYJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the chlorination of 4-methylphenol followed by esterification with butanoic acid. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Scientific Research Applications

Herbicidal Ionic Liquids

  • Field : Chemistry, specifically the synthesis of herbicidal ionic liquids .
  • Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” is used in the synthesis of herbicidal ionic liquids. These are a type of ionic liquid that contains the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .
  • Method : The compounds are synthesized with varying substitutions of the phenoxyethylammonium group in the ring and the length of the alkyl chain. Their basic physicochemical properties, such as solubility and thermal stability, are characterized .
  • Results : The herbicidal activity of these compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

Potential Medical Applications

  • Field : Medicine .
  • Application : There are suggestions that “4-(2-Chloro-4-methylphenoxy)butanoic acid” could have potential applications in medicine .
  • Method : While the specific methods of application or experimental procedures are not detailed in the source, it is mentioned that a chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) exhibited pronounced antitumor activity .
  • Results : The results suggest that this compound could be efficient as a physiologically active substance .

Soil Analysis

  • Field : Environmental Science
  • Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” can be used as a reference standard in the determination of MCPB in soil samples .
  • Method : The compound is used in gas chromatography (GC) for soil analysis .
  • Results : This method allows for the detection and quantification of MCPB in soil samples .

Herbicide

  • Field : Agriculture
  • Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” is a phenoxybutyric herbicide. In the United States, it is registered for use on pea crops before flowering .
  • Method : It is used for post-emergence control of broadleaf annual and perennial weeds including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .
  • Results : It has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns. It is not volatile, persistent, or likely to bioconcentrate .

Chemical Analysis

  • Field : Analytical Chemistry
  • Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” can be used as a reference standard in the determination of MCPB in various samples using gas chromatography (GC) .
  • Method : The compound is used in GC for sample analysis .
  • Results : This method allows for the detection and quantification of MCPB in samples .

Hormone Regulation

  • Field : Biochemistry
  • Application : There are suggestions that “4-(2-Chloro-4-methylphenoxy)butanoic acid” could have potential applications in hormone regulation .
  • Method : While the specific methods of application or experimental procedures are not detailed in the source, it is mentioned that the compound could be involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
  • Results : The results suggest that this compound could be efficient as a physiologically active substance .

properties

IUPAC Name

4-(2-chloro-4-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJRUFKEVHYJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-methylphenoxy)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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